molecular formula C11H12O3 B1205502 Methyl 4-methoxycinnamate CAS No. 3901-07-3

Methyl 4-methoxycinnamate

Cat. No.: B1205502
CAS No.: 3901-07-3
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-VMPITWQZSA-N
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Description

Methyl 4-methoxycinnamate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid and is commonly used as a UV filter in sunscreens and other cosmetic products. This compound is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxycinnamate can be synthesized through various methods, one of which involves the Heck reaction. This reaction typically involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For instance, the reaction between bromobenzene and methyl acrylate in the presence of a palladium cathode and a graphite anode, using isopropyl alcohol as the solvent, can yield methyl cinnamate derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Heck reactions under controlled conditions to ensure high yield and purity. The use of electro-organic methods has been explored to make the process more environmentally friendly by reducing the need for toxic solvents and harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: 4-methoxycinnamic acid.

    Reduction: 4-methoxyphenylpropanol.

    Substitution: Various substituted cinnamate derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-methoxycinnamate has a wide range of applications in scientific research:

Mechanism of Action

Methyl 4-methoxycinnamate exerts its effects primarily through the absorption of UV radiation. The compound contains chromophore groups such as C=C and C=O, which have loosely held electrons that can be excited by UV radiation. This absorption prevents the UV rays from penetrating the skin and causing damage . Additionally, it has been shown to interact with molecular targets such as NF-κB and 5-lipooxygenase, contributing to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3901-07-3, 832-01-9
Record name Methyl trans-4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl p-methoxycinnamate
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Record name Methyl (E)-p-methoxycinnamate
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Record name METHYL 4-METHOXYCINNAMATE
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Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
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Melting Point

94 - 95 °C
Record name Methyl trans-p-methoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030752
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing 4-methoxycinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLITE® IR 400 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl 4-methoxycinnamate (from formula I where X1═H, X2═H, X3═OCH3, X4═H, X5═H, R═CH3) is isolated in 91% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.37 (2H, d), 6.80 (2H, d), 6.22 (1H, d, J=16.55 Hz), 3.73 (3H, s), 3.70 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.7, 161.4, 144.5, 129.7, 127.1, 115.2, 114.3, 55.3, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
400
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with methyl acetate in step (a); methyl p-methoxycinnamate is formed in step (b) and methyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

p-Methoxycinnamic acid was dissolved in refluxing methanol containing a catalytic amount of hydrogen chloride to form methyl p-methoxycinnamate. The yield of purified ester was 85%, m.p. 88°-89° (lit. 90°; Dictionary of Organic Compounds, II, Sir Ian Heilbron, ed., p. 600 (1946)): λmaxCCl4 3.32, 3.38 and 3.52 (CH1 --OCH3), 5.81 (C=O), 6.1 and 10.15 (CH-CH, trans), 7.95 and 8.5--8.6 (ester)μ. The NMR (δ) supported the expected structure: 6.13-7.78 (series of multiples, aromatic and vinyl), 3.86 (--CO2CH3), and 3.78 (Ar--O--CH3).
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Synthesis routes and methods IV

Procedure details

p-Anisidine (12.3 g) was dissolved in 55 ml acetic acid and 15 ml water and cooled to 10° C. 98% Sulfuric acid (15 g) was added slowly with agitation while cooling the reaction vessel, a 500 ml three necked round bottom flask equipped with stirrer, thermometer, dropping funnel and cooling bath. Sodium nitrite (6.9 g dissolved in 20 ml water) was then added at 0°-2° C. over one hour while stirring. Excess nitrous acid was then neutralized by the addition of 0.05 g t-butylamine. After 10 minutes, palladium (O) dibenzylidene acetone (Pd(dba)2, 0.15 g) was added followed by methyl acrylate (12.9 g) and butylated hydroxytoluene (0.03 g). The cooling bath was then removed and the temperature allowed to slowly reach ambient conditions (25° C.). After 22 hours of stirring, the acid was neutralized with excess 10% sodium hydroxide solution (aqueous) and the mixture allowed to separate. The aqueous layer was separated and extracted twice with 20 ml portions of ethyl ether. The ether layers were combined with the organic phase, concentrated on a rotary evaporator to remove the ether and distilled to give 19.0 g of methyl p-methoxycinnamate (99% yield, purity 95% by GC).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.05 g
Type
catalyst
Reaction Step Six
Quantity
12.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
butylated hydroxytoluene
Quantity
0.03 g
Type
reactant
Reaction Step Eight
Quantity
0.15 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods V

Procedure details

A suspension of 300 g of 4-methoxycinnamic acid (J. Chem. Soc., Chem. Comm., 355, (1978)) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 96 hours. The solution is concentrated, cooled, and filtered to give as a white solid, 4-methoxycinnamic acid methyl ester, mp 85°-86° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Methyl 4-methoxycinnamate be synthesized using green chemistry principles?

A2: Yes, researchers have successfully synthesized this compound through a continuous-flow Heck reaction using supercritical carbon dioxide (scCO2) as a solvent. [, ] This approach aligns with green chemistry principles by minimizing the use of hazardous solvents and promoting sustainable chemical synthesis. The use of scCO2 as a solvent offers advantages such as reduced environmental impact and simplified product isolation. For detailed information on the reaction conditions and optimization, refer to the studies: [] 1cad43238a2d4de11d86502d493370248ea8f50f, [] c6a7691d30572e639320c2f605012478818418b2.

Q2: Is this compound found naturally, and if so, where?

A3: Yes, this compound is a natural constituent of kencur (Kaemferia galanga L.), a plant traditionally used for its medicinal properties. [] Analysis of the ethanolic extract of kencur using gas chromatography-mass spectrometry revealed the presence of this compound as a minor component. [] This finding highlights the rich chemical diversity of natural products and their potential as sources of bioactive compounds. The study detailing the chemical composition of kencur extract can be found here: [] 508a6375e282a258dcb64d083977512d768e76be.

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